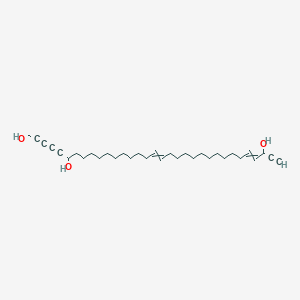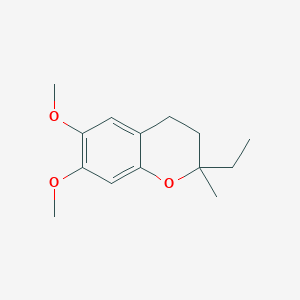![molecular formula C10H11NO2S B14310079 [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile CAS No. 112664-30-9](/img/structure/B14310079.png)
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H11NO2. Its linear formula is (CH3O)2C6H3CH2CN, and its CAS number is 13388-75-5 . The compound features a phenyl ring substituted with two methoxy groups (–OCH3) at positions 3 and 5, along with a cyano group (–CN) attached to the acetonitrile moiety.
Méthodes De Préparation
Synthetic Routes:: The synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves several routes. One common method is the reaction of 3,5-dimethoxybenzyl chloride with sodium cyanide (NaCN) in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired acetonitrile product.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Des Réactions Chimiques
Reactions::
Nucleophilic Substitution: As described earlier, the synthesis of [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile involves nucleophilic substitution.
Other Reactions: The compound may undergo additional reactions, such as oxidation or reduction, depending on the reaction conditions and reagents.
3,5-Dimethoxybenzyl chloride: Used as the starting material.
Sodium Cyanide (NaCN): Provides the cyano group.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Major Products:: The primary product is this compound itself.
Applications De Recherche Scientifique
[(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of other compounds.
Mécanisme D'action
The exact mechanism by which [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While [(3,5-Dimethoxyphenyl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, similar compounds include other acetonitriles, phenyl derivatives, and cyano-substituted molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
Propriétés
Numéro CAS |
112664-30-9 |
|---|---|
Formule moléculaire |
C10H11NO2S |
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H11NO2S/c1-12-8-5-9(13-2)7-10(6-8)14-4-3-11/h5-7H,4H2,1-2H3 |
Clé InChI |
XVGAAULTXIUCER-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)SCC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


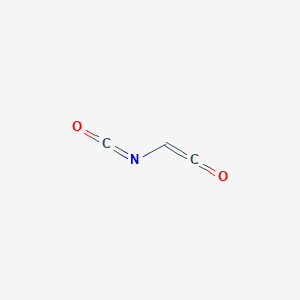
![N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine](/img/structure/B14310010.png)
![Dimethyl [(formylazanediyl)di(ethane-2,1-diyl)]biscarbamate](/img/structure/B14310016.png)

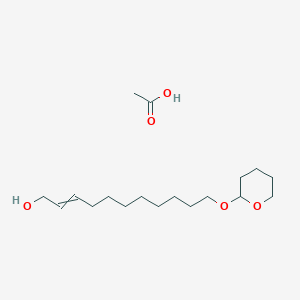
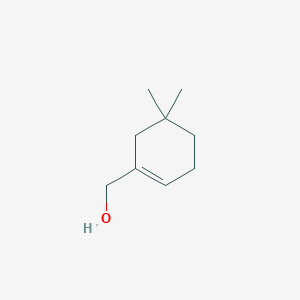
![(4-{2-[(4-Azidobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14310038.png)
![5,6,11-Trimethyl-6H-pyrido[4,3-B]carbazole-9-carbaldehyde](/img/structure/B14310039.png)

![{[3-(Benzenesulfonyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B14310056.png)


